Danusertib

Vue d'ensemble

Description

Le Danusertib est un puissant inhibiteur des kinases Aurora, qui sont des régulateurs essentiels de la division cellulaire. Il est connu pour sa capacité à inhiber les trois membres de la famille des kinases Aurora : Aurora A, Aurora B et Aurora C . Le this compound présente également une activité inhibitrice contre la tyrosine kinase Bcr-Abl, y compris son mutant T315I multirésistant aux médicaments . Ce composé a montré une efficacité clinique prometteuse dans diverses tumeurs humaines et est étudié comme traitement potentiel de certains types de cancer .

Méthodes De Préparation

La synthèse du Danusertib implique plusieurs étapes, à commencer par la préparation d'intermédiaires clés. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements et une pureté élevés . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour intensifier la production tout en maintenant la qualité et la cohérence du composé .

Analyse Des Réactions Chimiques

Le Danusertib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein du composé.

Substitution : Le this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs et conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications en recherche scientifique, notamment :

Médecine : Envisagé comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment la leucémie, le cancer de l'ovaire et le mélanome

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité des kinases Aurora, qui sont cruciales pour la bonne progression de la mitose . En se liant au site actif de ces kinases, le this compound empêche leur activité de phosphorylation, entraînant l'arrêt du cycle cellulaire et l'apoptose . De plus, le this compound inhibe la tyrosine kinase Bcr-Abl, y compris son mutant T315I multirésistant aux médicaments, qui est responsable de la résistance chez certains patients atteints de leucémie . Cette double inhibition fait du this compound un candidat prometteur pour le traitement des cancers avec des niveaux élevés d'activité des kinases Aurora et de Bcr-Abl .

Applications De Recherche Scientifique

Danusertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Aurora kinases and their role in cell division.

Biology: Employed in research to understand the molecular mechanisms of cell cycle regulation and apoptosis.

Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including leukemia, ovarian cancer, and melanoma

Mécanisme D'action

Danusertib exerts its effects by inhibiting the activity of Aurora kinases, which are crucial for the proper progression of mitosis . By binding to the active site of these kinases, this compound prevents their phosphorylation activity, leading to cell cycle arrest and apoptosis . Additionally, this compound inhibits the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant, which is responsible for resistance in certain leukemia patients . This dual inhibition makes this compound a promising candidate for the treatment of cancers with high levels of Aurora kinase and Bcr-Abl activity .

Comparaison Avec Des Composés Similaires

Le Danusertib est unique en sa capacité à inhiber les trois membres de la famille des kinases Aurora ainsi que la tyrosine kinase Bcr-Abl . Des composés similaires incluent :

Alisertib : Un inhibiteur de la kinase Aurora A.

Barasertib : Un inhibiteur de la kinase Aurora B.

Activité Biologique

Danusertib, also known as PHA-739358, is a potent small-molecule inhibitor that targets all members of the Aurora kinase family (A, B, and C). These kinases play critical roles in cell division and are often overexpressed in various malignancies, making them attractive targets for cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of Aurora kinases, leading to:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase by disrupting mitosis. This is evidenced by a significant increase in polyploid cells and a decrease in viable cells following treatment.

- Inhibition of Histone H3 Phosphorylation : The compound inhibits the phosphorylation of histone H3 at serine 10 (pH3S10), a critical event for chromosome condensation and segregation during mitosis. This inhibition serves as a potential biomarker for this compound's biological activity .

- Induction of Apoptosis : Studies have shown that this compound treatment leads to cleavage of PARP-1, indicating the induction of apoptosis in cancer cells .

Table 1: Summary of this compound Mechanisms

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest, leading to polyploidy |

| Histone H3 Inhibition | Reduces pH3S10 phosphorylation, disrupting chromosome dynamics |

| Apoptosis Induction | Promotes PARP-1 cleavage, signaling programmed cell death |

Preclinical Studies

This compound has shown promising results in various preclinical models:

-

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) :

- In vitro studies demonstrated that this compound effectively inhibited cell proliferation in GEP-NET cell lines at nanomolar concentrations.

- In vivo studies using murine xenograft models revealed significant tumor growth reduction upon treatment with this compound, highlighting its potential as a therapeutic agent for advanced GEP-NETs .

- Other Cancer Types :

Table 2: Efficacy of this compound in Preclinical Models

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Gastroenteropancreatic Neuroendocrine Tumors | In vitro/In vivo | Significant inhibition of growth |

| Pancreatic Cancer | Transgenic Models | Induction of apoptosis and cell cycle arrest |

| Ovarian Cancer | Xenograft Models | Reduction in tumor viability |

Clinical Studies

A Phase I dose-escalation study assessed the safety and tolerability of this compound in patients with advanced solid tumors. Key findings include:

- Safety Profile : this compound was generally well tolerated with manageable side effects.

- Pharmacokinetics : The drug exhibited favorable pharmacokinetic properties with significant antitumor activity observed in some patients.

- Biomarker Potential : The inhibition of pH3S10 was identified as a potential biomarker for monitoring this compound's biological activity .

Case Study Example

In one notable case from the clinical study, a patient with advanced pancreatic cancer showed a partial response to this compound treatment after several cycles. The patient experienced a marked reduction in tumor size and improvement in quality of life metrics. This case underscores the potential for this compound to provide clinical benefit in difficult-to-treat malignancies.

Propriétés

IUPAC Name |

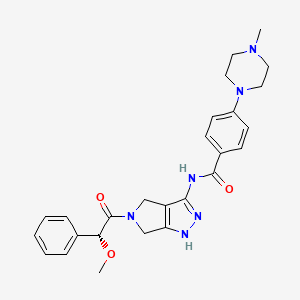

N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFTZKGMDDZMJI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002864 | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827318-97-8 | |

| Record name | Danusertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.